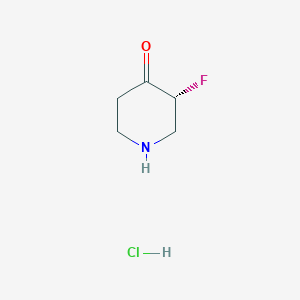

(R)-3-Fluoropiperidin-4-one hydrochloride

Übersicht

Beschreibung

®-3-Fluoropiperidin-4-one hydrochloride is a chemical compound that belongs to the class of piperidines, which are nitrogen-containing heterocycles. This compound is characterized by the presence of a fluorine atom at the 3-position and a ketone group at the 4-position of the piperidine ring, with the hydrochloride salt form enhancing its solubility in water. It is of significant interest in medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Fluoropiperidin-4-one hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the preparation of the piperidine ring, which can be derived from commercially available starting materials.

Fluorination: Introduction of the fluorine atom at the 3-position can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

Oxidation: The ketone group at the 4-position is introduced through oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid (HCl).

Industrial Production Methods

In an industrial setting, the production of ®-3-Fluoropiperidin-4-one hydrochloride may involve large-scale batch or continuous flow processes. The key considerations include optimizing reaction conditions to maximize yield and purity, as well as ensuring cost-effectiveness and scalability. Catalysts and solvents are chosen to enhance reaction efficiency and minimize environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

®-3-Fluoropiperidin-4-one hydrochloride undergoes various chemical reactions, including:

Oxidation: The ketone group can be further oxidized to carboxylic acids using strong oxidizing agents.

Reduction: The ketone group can be reduced to secondary alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

Oxidation: Carboxylic acids

Reduction: Secondary alcohols

Substitution: Various substituted piperidines depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

Drug Discovery and Development

(R)-3-Fluoropiperidin-4-one hydrochloride serves as a crucial building block in the synthesis of various pharmacologically active compounds. Its fluorinated structure enhances lipophilicity and metabolic stability, making it a valuable candidate in drug design.

Key Findings :

- Fluorinated piperidines have been identified as promising fragments for fragment-based drug discovery (FBDD). They exhibit favorable properties for binding to biological targets, including proteolytic enzymes and receptors involved in disease pathways .

- The compound's unique structure allows for modifications that can lead to the development of selective antagonists for various receptors, which is critical in treating conditions like cancer and neurological disorders .

Anticancer Activity

Research has shown that this compound can inhibit certain kinases pivotal in cancer cell proliferation. This property suggests potential therapeutic applications in oncology.

Case Study :

- A study evaluated the anticancer activity of fluorinated piperidines against human breast cancer cell lines. It was found that specific derivatives maintained potent activity, highlighting the importance of structural modifications on efficacy .

Neuropharmacology

The compound has been investigated for its effects on the central nervous system, particularly as a potential treatment for neurodegenerative diseases.

Research Insights :

- This compound has been explored as a selective antagonist for NMDA receptors, which play a crucial role in synaptic plasticity and memory function. This application could lead to advancements in treating conditions like Alzheimer's disease .

Comparative Analysis of Related Compounds

| Compound Name | Biological Activity | Notes |

|---|---|---|

| (R)-3-Fluoropiperidin-4-one | Anticancer, Neuropharmacological effects | Key building block for drug synthesis |

| N-(3-chloro-4-fluorophenyl) | Kinase inhibition | Potential therapeutic agent in cancer research |

| Fluorinated piperidines | Binding affinity to proteolytic enzymes | Valuable fragments for FBDD |

Structure-Activity Relationship (SAR)

The biological activity of this compound is heavily influenced by its chemical structure. The presence of fluorine enhances its binding affinity while reducing basicity, which correlates with lower toxicity profiles.

Key Observations :

- Modifications at the piperidine ring can significantly impact the compound's pharmacological properties, including selectivity and potency against various biological targets .

- Chemoinformatic analyses have shown that fluorinated derivatives possess favorable three-dimensional characteristics that enhance their solubility and bioavailability .

Wirkmechanismus

The mechanism of action of ®-3-Fluoropiperidin-4-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and ketone group play crucial roles in its binding affinity and activity. The compound may inhibit enzyme activity by forming stable complexes with the active site or modulate receptor function by binding to specific receptor subtypes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Fluoropiperidine: Lacks the ketone group at the 4-position.

4-Piperidone: Lacks the fluorine atom at the 3-position.

3-Fluoro-4-hydroxypiperidine: Contains a hydroxyl group instead of a ketone at the 4-position.

Uniqueness

®-3-Fluoropiperidin-4-one hydrochloride is unique due to the presence of both the fluorine atom and the ketone group, which confer distinct chemical and biological properties. The combination of these functional groups enhances its reactivity and potential for diverse applications in medicinal chemistry and pharmaceutical research.

Biologische Aktivität

(R)-3-Fluoropiperidin-4-one hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is a fluorinated derivative of piperidine, a cyclic amine known for its diverse biological activities. The presence of the fluorine atom enhances the compound's lipophilicity and binding affinity to various biological targets.

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom in the compound is believed to enhance its binding affinity and selectivity towards these targets, leading to various biological effects. It may modulate signaling pathways that are crucial for therapeutic applications, particularly in neurological disorders.

Antidepressant and Anxiolytic Effects

Research indicates that this compound exhibits significant antidepressant and anxiolytic properties. In animal models, it has been shown to reduce symptoms of anxiety and depression, likely through modulation of neurotransmitter systems such as serotonin and norepinephrine.

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. For instance, it may inhibit monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters in the brain, contributing to its antidepressant effects.

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound's IC50 values indicate its potency in inhibiting cell proliferation, making it a candidate for further investigation as an anticancer agent .

Table 1: Summary of Biological Activities

Case Study: Neuropharmacological Effects

A study involving rodents assessed the neuropharmacological effects of this compound. The results indicated a significant reduction in anxiety-like behaviors when administered at specific dosages. Behavioral assays such as the elevated plus maze and forced swim test were utilized to evaluate these effects.

Eigenschaften

IUPAC Name |

(3R)-3-fluoropiperidin-4-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8FNO.ClH/c6-4-3-7-2-1-5(4)8;/h4,7H,1-3H2;1H/t4-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYUPJANSFLEUDQ-PGMHMLKASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1=O)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H](C1=O)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.